N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a biphenyl sulfonamide moiety. The compound’s distinct structural attributes include:
- A tetrahydrobenzooxazepine ring substituted with ethyl (C₂H₅) and dimethyl (C(CH₃)₂) groups at positions 5 and 3, respectively.
- A biphenyl sulfonamide group at position 7, which enhances hydrophobic interactions and target-binding affinity.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-4-27-22-16-20(12-15-23(22)31-17-25(2,3)24(27)28)26-32(29,30)21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-16,26H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAGHJHUTFGASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound belonging to the oxazepine class. The unique structural features of this compound suggest a significant potential for diverse biological activities. This article will explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes an oxazepine ring and a sulfonamide group which are known to enhance pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Oxazepine Ring | Contributes to the compound's biological activity |
| Sulfonamide Group | Enhances interaction with biological targets |
| Ethyl and Dimethyl Substituents | May influence solubility and binding affinity |
This compound has been studied for its interaction with various molecular targets:
Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as carbonic anhydrases. These enzymes play critical roles in physiological processes including pH regulation and fluid balance. Research indicates that sulfonamide derivatives can effectively inhibit these enzymes, suggesting therapeutic applications in conditions like glaucoma and cancer .
Receptor Binding : The compound may bind to specific receptors affecting signaling pathways. This interaction could modulate various physiological responses.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds within the oxazepine class:
- Inhibition of Carbonic Anhydrases : A study highlighted that derivatives similar to N-(5-ethyl-3,3-dimethyl...) exhibit strong inhibitory effects on carbonic anhydrases. This suggests their potential utility in treating diseases linked to these enzymes.
- Pharmacological Characterization : Research on related oxazepine compounds has demonstrated potent activity against specific targets. For instance, a derivative showed an IC50 value of 1.0 nM for RIPK1 binding, indicating high potency and specificity .
Comparative Analysis
Comparing N-(5-ethyl...) with other similar compounds reveals unique aspects that may confer distinct biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-isobutyl...) | Contains a benzoxazepine ring | Variation in side chain affects activity |
| Indole Derivatives | Bicyclic structure | Known for diverse biological activities |
| Other Oxazepine Derivatives | Similar ring structure | Varying substituents influence efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
A comparative analysis of key sulfonamide derivatives is provided below, emphasizing structural variations and inferred biological implications.
Key Observations:
Core Heterocycles: The target compound’s benzooxazepine core provides a rigid, planar structure conducive to binding enzyme active sites, contrasting with the pyrimidine () or benzene () cores in analogs. The morpholino group in enhances solubility and target selectivity, whereas the diazenyl group in facilitates metal coordination.
Substituent Effects :
- Biphenyl sulfonamide in the target compound likely improves lipophilicity and membrane permeability compared to the trimethylbenzenesulfonamide in .
- The ethyl and dimethyl groups on the oxazepine ring may reduce metabolic degradation relative to the methoxy group in .
Biological Implications: Compounds with pyrimidine-morpholino motifs () are often kinase inhibitors (e.g., PI3K), while diazenyl sulfonamides () exhibit antimicrobial and metal-chelating properties. The target compound’s 4-oxo group and biphenyl system suggest dual functionality: hydrogen-bond donor/acceptor and π-π stacking with aromatic residues in target proteins.
Research Findings and Limitations
- Synthetic Challenges : The benzooxazepine core in the target compound requires multistep synthesis, including cyclization and sulfonylation, which may limit yield compared to simpler sulfonamides like .
- Activity Gaps : While and have documented kinase inhibitory and antimicrobial activities, respectively, the target compound’s exact biological profile remains uncharacterized. Further in vitro assays (e.g., enzyme inhibition, cytotoxicity) are necessary.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the benzoxazepine core, followed by sulfonamide coupling. Key steps include controlled temperature conditions (e.g., 0–60°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions. Intermediate purification via column chromatography and final product validation using NMR (¹H, ¹³C) and mass spectrometry are critical .
Q. How is the compound’s structure confirmed during synthesis?
Structural confirmation relies on ¹H/¹³C NMR to identify functional groups (e.g., sulfonamide S=O peaks at ~1350 cm⁻¹ in IR) and high-resolution mass spectrometry (HRMS) to verify molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. What analytical techniques ensure purity and identity?
HPLC-UV (≥95% purity threshold), elemental analysis (C, H, N, S within ±0.4% theoretical values), and FT-IR (functional group fingerprinting) are standard. Reproducible retention times and spectral matches against reference data are essential .
Q. How are solubility and stability profiles determined?
Solubility : Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Stability : Accelerated studies under stress conditions (40°C/75% RH, UV light). HPLC tracks degradation products, while LC-MS identifies hydrolytic/oxidative pathways .
Advanced Research Questions
Q. How to optimize synthetic yield and minimize by-products?
Use Design of Experiments (DoE) to test solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., Pd(OAc)₂), and temperature gradients. Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps, while flash chromatography isolates intermediates .
Q. How to resolve contradictions in reported bioactivity data?
Replicate assays under standardized conditions (e.g., cell line, IC₅₀ protocols). Use orthogonal methods : enzyme inhibition assays (e.g., fluorescence polarization) vs. cell-based viability tests. Compare with structural analogs (e.g., ethyl vs. propyl substituents) to isolate substituent effects .
Q. What methodologies elucidate the mechanism of action?
Molecular docking (AutoDock Vina) predicts binding to targets like carbonic anhydrase IX. Validate with surface plasmon resonance (SPR) for binding affinity (KD) and enzyme kinetics (Km/Vmax shifts). CRISPR-edited cell lines confirm target relevance .
Q. How to design structure-activity relationship (SAR) studies?
Synthesize analogs with systematic substitutions (e.g., biphenyl → naphthyl, ethyl → cyclopropyl). Test in dose-response assays (e.g., 0.1–100 µM). QSAR models (e.g., CoMFA) correlate logP, polar surface area, and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
